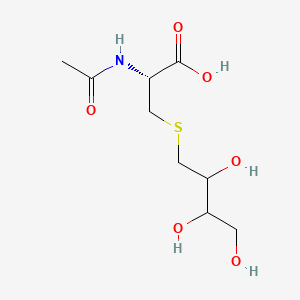
N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine
Vue d'ensemble
Description
N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine , also known as S-(2,3,4-trihydroxybutyl)mercapturic acid , is a compound with the chemical formula C9H17NO6S . It falls within the class of mercapturic acids , which are metabolites formed by the conjugation of glutathione with electrophilic compounds. This specific compound is characterized by its acetylated cysteine moiety linked to a 2,3,4-trihydroxybutyl group .
Synthesis Analysis
The synthesis of N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine involves enzymatic processes within the body. Initially, the trihydroxybutyl group is conjugated with glutathione (GSH) via the enzyme glutathione S-transferase (GST). Subsequently, the acetylation of the resulting glutathione conjugate occurs, leading to the formation of the target compound .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antidote for Acetaminophen Overdose : NAC is widely used as the specific antidote for acetaminophen overdose, owing to its ability to replenish glutathione stores and protect against liver damage (Millea, 2009).
Treatment of Chronic Respiratory Diseases : As a mucolytic agent, NAC helps in the treatment of various respiratory illnesses by breaking down mucus and reducing inflammation (Kelly, 1998; Calzetta et al., 2018).
Oxidative Stress and Antioxidant Properties : NAC acts as a free radical scavenger and increases the production of glutathione, an important antioxidant, which can protect against various forms of oxidative stress (Flora et al., 2004; Ezeriņa et al., 2018).
Potential in Treating Neurodegenerative Diseases : NAC's antioxidant and anti-inflammatory properties suggest its usefulness in counteracting neurodegenerative diseases like Parkinson’s and Alzheimer’s (Tardiolo et al., 2018).
Lifespan Extension and Stress Resistance : In the model organism C. elegans, NAC supplementation increased resistance to oxidative stress, heat stress, and UV irradiation, and extended lifespan (Oh et al., 2015).
Treatment in Fertility Disorders : NAC has been found to treat infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).
Role in Cancer Prevention and Treatment : Some studies suggest a role for NAC as a cancer chemopreventive and as an adjunct in cancer therapy due to its antioxidative properties (Flora et al., 2004).
Effect on Metal Stress in Plants : NAC can alleviate heavy metal toxicity in plants and improve plant growth by inducing antioxidant defense systems (Colak et al., 2019).
Chemical and Biological Effects on Bacterial Biofilms : NAC reduces and prevents biofilm formation on stainless steel surfaces, making it an interesting candidate for use in various industrial and clinical settings (Olofsson et al., 2003).
Protection Against Environmental Stressors : NAC confers protection against environmental stressors, which could have applications in a variety of biological and environmental contexts (Oh et al., 2015).
Management of Cystic Fibrosis : NAC plays a role in the management of cystic fibrosis by modulating inflammation, eradicating biofilms, and restoring redox balance within the airways (Guerini et al., 2022).
Psychiatric Disorders : NAC may exert a therapeutic effect on psychiatric disorders related to oxidative stress and compulsive symptoms due to its role as a modulator of the glutamatergic system and antioxidant activities (Sansone & Sansone, 2011).
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUOXFPDCTBCA-KKMMWDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C(CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676177 | |
| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,3,4-Trihydroxybutyl)mercapturic Acid | |
CAS RN |
219965-90-9 | |
| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



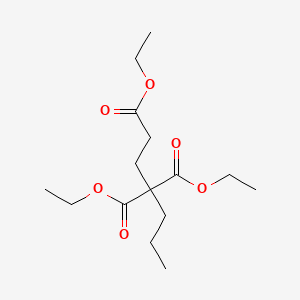
![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
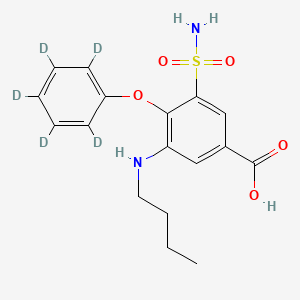
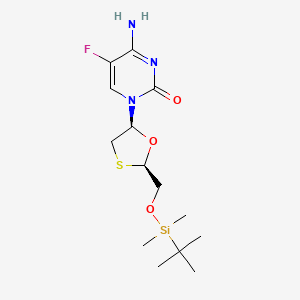
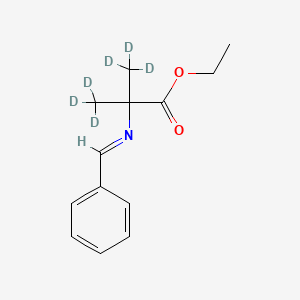
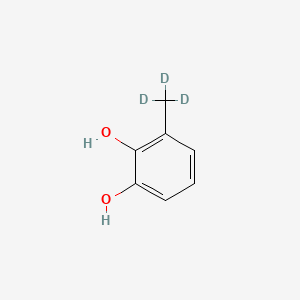
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
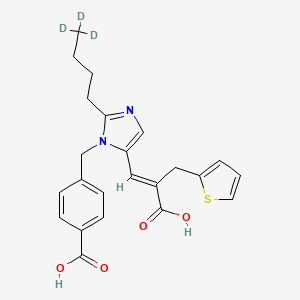
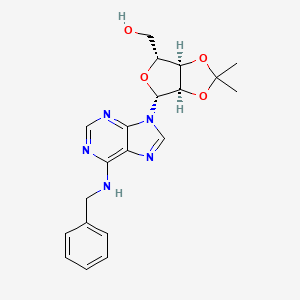
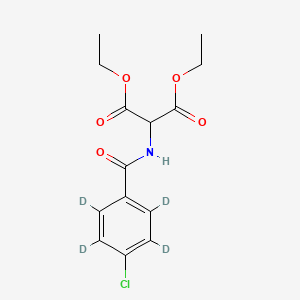
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
